molecular formula C24H32N4O5 B12040323 (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Cat. No.: B12040323
M. Wt: 456.5 g/mol
InChI Key: WSJJYJNVFYARGB-CVAIRZPRSA-N
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Description

The compound (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, amino acids, and naphthalene rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide typically involves multi-step organic synthesis The process begins with the preparation of the amino acid derivatives, followed by coupling reactions to form the peptide bonds The naphthalene ring is introduced through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers to streamline the coupling reactions. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of oxo derivatives.

    Reduction: Selective reduction of the amide bonds can yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Production of primary and secondary amines.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound is studied for its potential as a peptide mimic. It can interact with various biological targets, making it a valuable tool for studying protein-protein interactions and enzyme activity.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated as a lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of the naphthalene ring allows for π-π stacking interactions, while the peptide bonds enable hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-phenyl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide
  • (2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-benzyl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide

Uniqueness

The compound’s uniqueness lies in the presence of the naphthalene ring, which distinguishes it from other similar compounds. This structural feature enhances its ability to participate in π-π stacking interactions, making it a valuable tool for studying molecular interactions and developing new materials.

Properties

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C24H32N4O5/c1-14(2)11-18(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-17-9-6-8-16-7-4-5-10-19(16)17/h4-10,14-15,18,20,33H,11-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,18+,20-/m0/s1

InChI Key

WSJJYJNVFYARGB-CVAIRZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)CC(=O)NO

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)NC(C)C(=O)N

Origin of Product

United States

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